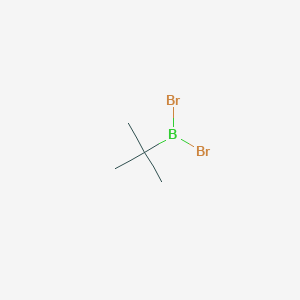
Dibromo(tert-butyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(tert-butyl)borane is an organoboron compound that features a boron atom bonded to two bromine atoms and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibromo(tert-butyl)borane can be synthesized through the reaction of tert-butylboronic acid with bromine. The reaction typically involves the use of an inert solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reactive intermediates and products.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(tert-butyl)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different organoboron compounds.
Reduction Reactions: The compound can be reduced to form tert-butylborane, which is a valuable intermediate in organic synthesis.
Oxidation Reactions: this compound can be oxidized to form boronic acids or boronates, which are useful in cross-coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which facilitate the replacement of bromine atoms.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are employed under mild conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: Formation of various organoboron compounds.
Reduction Reactions: Formation of tert-butylborane.
Oxidation Reactions: Formation of boronic acids or boronates.
Wissenschaftliche Forschungsanwendungen
Dibromo(tert-butyl)borane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds through cross-coupling reactions.
Biology: The compound’s derivatives are explored for their potential use in biological labeling and imaging.
Medicine: Research is ongoing to investigate its potential as a precursor for boron-containing drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of dibromo(tert-butyl)borane involves the interaction of the boron atom with various nucleophiles or electrophiles. The boron atom, being electron-deficient, readily forms bonds with electron-rich species, facilitating various chemical transformations. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibromo(methyl)borane
- Dibromo(ethyl)borane
- Dibromo(isopropyl)borane
Uniqueness
Dibromo(tert-butyl)borane is unique due to the presence of the bulky tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selectivity and control over the reaction pathway are crucial. Compared to its analogs, this compound offers enhanced stability and reactivity, making it a valuable reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
106192-86-3 |
|---|---|
Molekularformel |
C4H9BBr2 |
Molekulargewicht |
227.74 g/mol |
IUPAC-Name |
dibromo(tert-butyl)borane |
InChI |
InChI=1S/C4H9BBr2/c1-4(2,3)5(6)7/h1-3H3 |
InChI-Schlüssel |
LVSVXRNMTRHBJA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(C)(C)C)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxy]benzoic acid](/img/structure/B14342464.png)
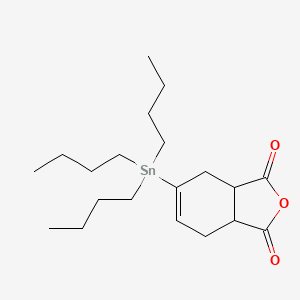
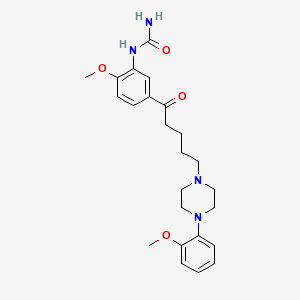
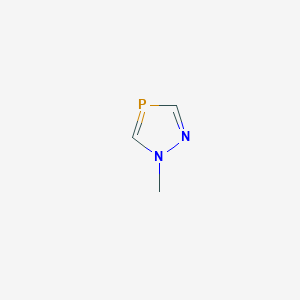
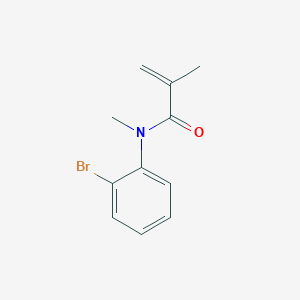
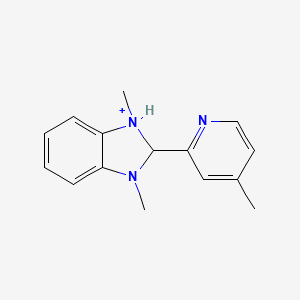

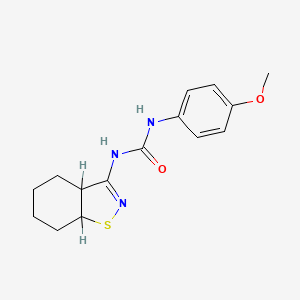
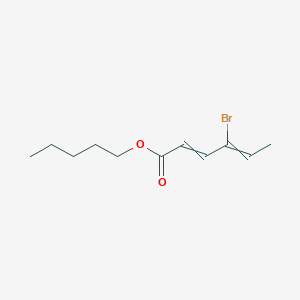
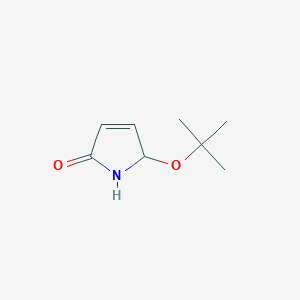
![N-(2-{4-[(Trimethylsilyl)oxy]phenyl}ethyl)benzenesulfonamide](/img/structure/B14342519.png)
![1-[(Trimethylsilyl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14342523.png)
mercury](/img/structure/B14342529.png)
